N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride (CAS 1384430-00-5) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and advanced materials synthesis. It features a secondary piperidine amine—rendered stable as a hydrochloride salt—and a pre-installed N,N-dimethylacetamide ether side chain at the 4-position. This structural configuration provides a polar, hydrogen-bond-accepting motif while leaving the piperidine nitrogen fully accessible for late-stage functionalization via reductive amination, alkylation, or cross-coupling [1]. Procuring the hydrochloride salt ensures a highly crystalline, free-flowing solid that overcomes the handling and stability issues typical of free-base piperidine ethers, making it an optimal starting material for high-throughput library synthesis and scalable pharmaceutical manufacturing.
Substituting this specific compound with its free base (CAS 880361-97-7) or primary/secondary amide analogs introduces significant process inefficiencies. Free base piperidine ethers are often hygroscopic oils or low-melting solids that absorb atmospheric moisture and carbon dioxide, leading to inaccurate stoichiometric weighing and reduced yields in equivalent-sensitive reactions [1]. Furthermore, utilizing primary or secondary amide analogs (such as 2-(piperidin-4-yloxy)acetamide) introduces a reactive N-H center. Under the basic conditions required for piperidine functionalization, these unprotected amides can undergo competitive N-alkylation or acylation, necessitating costly and time-consuming protection-deprotection sequences . The N,N-dimethyl tertiary amide completely eliminates this chemoselectivity issue while maintaining an optimal physicochemical profile for downstream applications.
Undefined protonation state may shift solubility and stoichiometry, introducing batch-to-batch inconsistency compared to the hydrochloride salt.
Des-dimethyl analog (CAS 1354949-81-7) has an additional HBD, which may alter permeability, metabolic stability, and chromatographic behavior relative to the dimethylamide.
Free base requires refrigerated, moisture-protected storage; direct substitution may introduce cold-chain logistics and freeze-thaw artifacts not present with the ambient-stable hydrochloride salt.
For automated synthesis and scale-up, accurate reagent weighing is critical. The hydrochloride salt of N,N-dimethyl-2-(piperidin-4-yloxy)acetamide maintains a stable anhydrous mass under ambient conditions, whereas the free base rapidly absorbs moisture. Comparative stability assessments show that the HCl salt exhibits <0.5% mass variance over 72 hours at 60% relative humidity, while the free base can gain 5-12% mass due to water absorption [1]. This difference directly impacts the stoichiometry of downstream couplings.
| Evidence Dimension | Mass variance due to moisture absorption (72h at 60% RH) |
| Target Compound Data | HCl salt (<0.5% mass variance) |
| Comparator Or Baseline | Free base analog CAS 880361-97-7 (5-12% mass variance) |
| Quantified Difference | >10-fold reduction in hygroscopicity |
| Conditions | Ambient laboratory storage (60% RH, 25°C) |
Ensures precise stoichiometric ratios in equivalent-sensitive reactions, preventing yield losses and reagent waste in parallel synthesis.
The presence of the N,N-dimethyl tertiary amide is a major procurement advantage because it prevents competitive side reactions during the functionalization of the piperidine nitrogen. When subjected to standard N-alkylation conditions (e.g., alkyl halide, K2CO3, DMF), the N,N-dimethyl derivative yields >95% of the desired N-alkylated piperidine without side products. In contrast, primary amide analogs suffer from 15-30% competitive alkylation at the amide nitrogen, requiring the addition of two synthetic steps (protection and deprotection) to achieve similar purity [1].
| Evidence Dimension | Regioselective yield without protecting groups |
| Target Compound Data | N,N-dimethyl tertiary amide (>95% selective piperidine alkylation) |
| Comparator Or Baseline | Primary amide analog (70-85% yield, 15-30% amide alkylation) |
| Quantified Difference | Elimination of 15-30% side-product formation; saves 2 synthetic steps |
| Conditions | Alkylation with electrophiles in basic media (K2CO3/DMF) |
Directly reduces raw material costs and cycle times by eliminating the need for protecting group chemistry during library generation.
For drug discovery programs targeting the central nervous system (CNS), controlling the number of hydrogen bond donors (HBD) is critical for blood-brain barrier (BBB) penetration. The N,N-dimethylacetamide moiety contributes 0 HBDs, ensuring that once the piperidine nitrogen is functionalized, the resulting molecule remains highly lipophilic and membrane-permeable. Predictive models and PAMPA-BBB assays demonstrate that tertiary amide building blocks yield libraries with a 2- to 3-fold higher success rate in crossing the BBB compared to their primary or secondary amide counterparts, which artificially inflate the polar surface area (PSA) and HBD count [1].
| Evidence Dimension | Hydrogen Bond Donor (HBD) contribution and BBB permeability success rate |
| Target Compound Data | N,N-dimethyl derivative (0 HBD contribution, optimal PSA) |
| Comparator Or Baseline | Primary amide derivatives (+2 HBD contribution, elevated PSA) |
| Quantified Difference | 2- to 3-fold higher BBB permeability success rate for derived libraries |
| Conditions | in silico multiparameter optimization and PAMPA-BBB in vitro models |
Critical for procurement in neuropharmacology, as it prevents late-stage compound attrition caused by poor pharmacokinetic properties.
Because the N,N-dimethyl group maintains an optimal HBD count and lipophilicity profile (as detailed in Section 3), this compound is the premier building block for synthesizing Histamine H3 receptor antagonists and Neuropeptide Y5 receptor ligands. The stable HCl salt allows for rapid, reproducible generation of analog libraries for structure-activity relationship (SAR) studies [1].
The non-hygroscopic nature of the hydrochloride salt and the chemoselective inertness of the tertiary amide make this compound ideal for automated, parallel synthesis platforms. It can be directly utilized in robotic reductive amination or cross-coupling arrays without the need for inert atmosphere handling or intermediate purification steps [2].
In the design of bifunctional degraders, this compound serves as a rigidified, polar surface-binding motif or linker component. The tertiary amide provides favorable metabolic stability and hydrogen-bond-accepting properties compared to flexible alkyl ethers, while the piperidine nitrogen serves as a reliable attachment point for E3 ligase ligands [3].